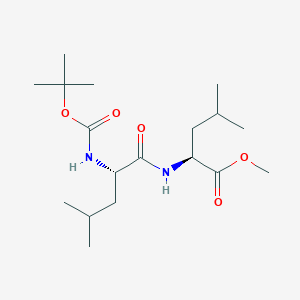

BOC-LEU-LEU-OME

Description

Significance of Boc-Protecting Groups in Peptide Synthesis and Modification

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, serving as a crucial protecting group for the amino terminus of amino acids. ontosight.ai Its primary function is to prevent unwanted side reactions during the stepwise formation of peptide bonds, thereby ensuring the controlled and precise elongation of the peptide chain. ontosight.aiyoutube.com The Boc group's widespread use stems from its stability under various reaction conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), which generally does not harm the newly formed peptide bonds. ontosight.aiwikipedia.org This characteristic allows for selective deprotection and subsequent coupling of the next amino acid in the sequence. ontosight.ai

The steric bulk of the Boc group also plays a role in its effectiveness. The ability to use Boc in conjunction with other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in orthogonal protection schemes, further enhances its versatility in the synthesis of complex peptides. ontosight.ainumberanalytics.com This strategy allows for the selective removal of one type of protecting group while others remain intact, a critical feature for intricate synthetic pathways. numberanalytics.com The Boc group is introduced to an amino acid via reaction with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640). wikipedia.orgbzchemicals.com

Table 1: Key Features of the Boc-Protecting Group

| Feature | Description |

|---|---|

| Function | Protects the N-terminus of amino acids during peptide synthesis. |

| Removal | Cleaved under mild acidic conditions (e.g., TFA). ontosight.ai |

| Stability | Stable to a wide range of reagents and conditions used in peptide synthesis. |

| Orthogonality | Can be used in conjunction with other protecting groups like Fmoc for selective deprotection. ontosight.ainumberanalytics.com |

| Introduction | Typically introduced using di-tert-butyl dicarbonate (Boc anhydride). wikipedia.orgbzchemicals.com |

Overview of Linear Dipeptide Methyl Esters in Biomolecular Research

Linear dipeptide methyl esters are fundamental building blocks and tools in biomolecular research. Their structure, consisting of two amino acids linked by a peptide bond with a methyl ester protecting the C-terminus, makes them valuable for several applications. They serve as simplified models for studying the conformational preferences of peptide backbones and side chains. nih.gov

In the realm of synthetic chemistry, these dipeptides are crucial intermediates in the solution-phase and solid-phase synthesis of larger, more complex peptides and peptide-based drugs. chemimpex.comnih.govnsf.gov The methyl ester group provides a stable and neutral C-terminal protection that can be selectively removed when required for further chain elongation.

Furthermore, linear dipeptide methyl esters are employed in the study of enzyme kinetics and as substrates for various proteases. For instance, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) has been utilized in studies of lysosomal function and has been shown to induce apoptosis in certain cell types. pubcompare.ainih.govsemanticscholar.org These dipeptides can also be incorporated into larger structures to probe protein-protein interactions and to develop novel biomaterials.

Academic Relevance of BOC-LEU-LEU-OME as a Model Peptide System

This compound, a dipeptide derivative of leucine (B10760876), serves as a valuable model system in various areas of chemical and biological research. chemimpex.com Its defined structure, with the N-terminus protected by a Boc group and the C-terminus by a methyl ester, allows for focused studies on the properties and interactions of the leucine side chains and the peptide backbone.

This compound is frequently used as a building block in the synthesis of larger peptides and peptidomimetics. chemimpex.com Its hydrophobic nature, conferred by the two leucine residues, makes it a useful model for studying aggregation phenomena and self-assembly processes, which are relevant to understanding amyloid fibril formation. rsc.org For example, studies on similar Boc-protected dipeptides have shed light on the role of specific intermolecular interactions in the formation of β-sheet structures, a key feature of amyloid fibrils. rsc.org

Furthermore, the conformational properties of this compound and related dipeptides have been investigated to understand how the chirality and sequence of amino acids influence the three-dimensional structure of peptides. nih.gov X-ray crystallography studies on similar L,D dipeptides have revealed how changes in chirality affect the backbone and side-chain conformations. nih.gov

Table 2: Research Applications of this compound and Related Dipeptides

| Research Area | Application |

|---|---|

| Peptide Synthesis | Building block for the synthesis of larger, biologically active peptides. chemimpex.com |

| Conformational Analysis | Model system for studying the influence of amino acid sequence and chirality on peptide structure. nih.gov |

| Self-Assembly Studies | Investigation of aggregation and fibril formation relevant to amyloid diseases. rsc.org |

| Enzyme-Substrate Interactions | Tool for probing the active sites of proteases. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H34N2O5 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |

InChI |

InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1 |

InChI Key |

LFRFWMCLWQNBFR-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |

sequence |

LL |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Boc Leu Leu Ome and Analogous Peptides

Solution-Phase Peptide Synthesis Techniques

Solution-phase synthesis, a traditional yet highly flexible approach, involves the sequential assembly of amino acids in a solvent system. numberanalytics.com This method is particularly suitable for large-scale production and offers versatility in the choice of reagents and reaction conditions. numberanalytics.com The synthesis of dipeptides like BOC-Leu-Leu-OMe requires the formation of a peptide bond between two amino acid residues, a process that involves the activation of a carboxyl group and its subsequent reaction with an amino group. numberanalytics.com Key to this process is the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which prevent unwanted side reactions at the N-terminus. chemimpex.comcymitquimica.com

Amino Acid Coupling Strategies

The formation of the peptide bond is the critical step in peptide synthesis. Over the years, numerous coupling reagents and strategies have been developed to promote efficient and stereochemically pure peptide bond formation.

The combination of Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used and effective method for peptide bond formation. In this approach, DCC activates the carboxylic acid of the N-protected amino acid (e.g., Boc-L-leucine) to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into a less reactive but more stable HOBt ester, which then cleanly reacts with the amino group of the second amino acid (e.g., L-leucine methyl ester) to form the desired dipeptide. rsc.org

A typical synthesis of BOC-NH-Leu-Leu-OMe using this method involves dissolving Boc-NH-Leu-OH in a dry solvent like dichloromethane (B109758) (DCM) and adding the hydrochloride salt of the amino acid ester (NH2-Leu-OMe·HCl) along with a base like triethylamine (B128534) (Et3N) to neutralize the salt. rsc.org DCC and HOBt are then added to initiate the coupling reaction. The reaction mixture is typically stirred for an extended period to ensure completion. rsc.org A common byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. rsc.org

This method has been successfully applied to the synthesis of various di- and tripeptides. For instance, the synthesis of BOC-NH-Leu-Leu-Glu-(OMe)2 was achieved by coupling BOC-NH-Leu-Leu-OH with NH2-Glu-(OMe)2·HCl using the DCC/HOBt protocol. rsc.org

A variation of the carbodiimide (B86325) method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in its hydrochloride salt form (EDC·HCl). EDC functions similarly to DCC in activating the carboxyl group. A significant advantage of EDC is that the resulting urea (B33335) byproduct is water-soluble, simplifying the purification process as it can be removed by aqueous extraction.

The combination of EDC·HCl and HOBt is a popular choice for solution-phase peptide synthesis. For example, the synthesis of the dipeptide methyl ester Boc-Leu-Aib-OMe was accomplished by coupling Boc-leucine with Aib-OMe using EDC·HCl and HOBt. acs.org This methodology was further extended to synthesize the tripeptide Boc-Ala-Leu-Aib-OMe by coupling Boc-alanine with the deprotected dipeptide. acs.org The presence of HOBt is crucial for suppressing racemization, a common challenge in peptide synthesis. nih.gov

The mixed anhydride (B1165640) method is another classical approach to peptide bond formation. It involves the activation of the N-protected amino acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine. This forms a mixed anhydride which then reacts with the amino component. For instance, Boc-L-leucine can be converted to its mixed anhydride and subsequently reacted with L-leucine methyl ester. orgsyn.org

The azide (B81097) method, while one of the oldest techniques, is renowned for its low risk of racemization. This method typically involves the conversion of a peptide ester to a hydrazide, which is then treated with a nitrite (B80452) source under acidic conditions to form a peptide azide. The peptide azide then reacts with the amino component. While effective in minimizing racemization, the azide method can be a multi-step process. nii.ac.jp

The active ester method involves pre-activating the carboxyl group of the N-protected amino acid by converting it into an ester with an electron-withdrawing group. p-Nitrophenyl esters are a classic example of such active esters. The synthesis involves reacting the Boc-protected amino acid with p-nitrophenol in the presence of a coupling agent like DCC. The resulting Boc-amino acid p-nitrophenyl ester can then be isolated and subsequently reacted with the amino acid ester to form the peptide bond.

This method was utilized in the synthesis of the cyclic peptide viscumamide, where a linear pentapeptide was activated as a p-nitrophenyl ester before the final cyclization step. znaturforsch.com The p-nitrophenyl ester method is also employed for the cyclization of linear peptide chains in the synthesis of other cyclic peptides like evolidine. znaturforsch.com

Modern coupling reagents have been developed to improve efficiency and reduce side reactions. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of HOBt and a base like diisopropylethylamine (DIEA), rapidly promotes peptide bond formation with minimal racemization.

The HBTU/HOBt system has been used in the synthesis of tetrapeptides. For example, in the synthesis of Oc-Gly-Ala-Leu-DIva-OMe, the coupling of the dipeptide fragment Oc-Gly-Ala-OH with the deprotected dipeptide Leu-DIva-OMe was achieved using HBTU/HOBt as the coupling agent. acs.org Microwave irradiation has also been combined with TBTU/HOBt/DIEA for rapid solution-phase peptide synthesis, even in neat water. mdpi.com

Hypervalent Iodine(III) Reagent Mediated Synthesis

Recent advancements in peptide chemistry have introduced hypervalent iodine(III) reagents as efficient coupling agents, offering an alternative to traditional carbodiimide-based methods. These reagents are noted for their low toxicity, ready availability, and in some cases, recyclability. beilstein-journals.orgfrontiersin.orgnih.govcapes.gov.br

One such reagent, 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), has proven effective for the synthesis of dipeptides from both standard and sterically hindered amino acids. frontiersin.orgnih.gov In a typical procedure, a Boc-protected amino acid (like Boc-L-Phe-OH) is coupled with an amino acid methyl ester hydrochloride (like H-L-Leu-OMe·HCl). frontiersin.org The reaction, mediated by IBA-OBz in the presence of a phosphine (B1218219) like tris(4-methoxyphenyl)phosphine (B1294419) ((4-MeOC₆H₄)₃P) and a base, proceeds rapidly, often within 10-20 minutes, to yield the desired dipeptide. frontiersin.orgnih.gov

Research has shown that the choice of solvent and base is crucial for optimizing the reaction yield. For the synthesis of Boc-Phe-Leu-OMe, dichloroethane (DCE) was found to be the superior solvent, and 4-dimethylaminopyridine (B28879) (DMAP) was the most effective base, providing yields up to 86%. frontiersin.org This methodology is applicable to a range of dipeptide syntheses, including those analogous to this compound, and can also be adapted for solid-phase peptide synthesis (SPPS). beilstein-journals.orgfrontiersin.orgnih.gov Another hypervalent iodine reagent, FPID, has also been successfully used in both solution-phase and solid-phase synthesis. beilstein-journals.org

Table 1: Optimization of Dipeptide Synthesis using IBA-OBz

| Entry | Solvent | Base | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DCE | TEA | 10 | 66 | frontiersin.org |

| 2 | CHCl₃ | TEA | 10 | 48 | frontiersin.org |

| 3 | THF | TEA | 10 | 55 | frontiersin.org |

| 4 | DMAP | DCE | 10 | 80 | frontiersin.org |

| 5 | DIPEA | DCE | 10 | 75 | frontiersin.org |

Protecting Group Manipulations

The stability and selective removal of protecting groups are central to peptide synthesis. In this compound, the tert-Butoxycarbonyl (Boc) group protects the N-terminus, while the methyl ester (OMe) protects the C-terminus.

Boc (tert-Butoxycarbonyl) Group Introduction and Deprotection

The Boc group is a widely used acid-labile protecting group for the α-amino function of amino acids. peptide.compeptide.comwikipedia.org

Introduction: The Boc group is typically introduced by reacting the free amino acid, such as L-leucine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.orgnih.govgoogle.com The reaction is often performed in a mixed solvent system, such as dioxane/water or acetone/water, in the presence of a base like sodium hydroxide (B78521) or triethylamine to facilitate the reaction. rsc.orggoogle.com For instance, Boc-NH-Leu-OH can be prepared from L-leucine and Boc₂O in a dioxane, water, and NaOH mixture, with yields reported as high as 97%. rsc.org

Deprotection: The removal of the Boc group is achieved under acidic conditions. peptide.comwikipedia.orgpeptide.com A common and effective method is treatment with trifluoroacetic acid (TFA), often as a 25-50% solution in a solvent like dichloromethane (DCM). rsc.orgpeptide.comchempep.comacs.org The reaction is typically rapid, occurring within an hour at room temperature. rsc.org For example, the deprotection of Boc-NH-Leu-Leu-Glu-(OMe)₂ was accomplished using TFA in DCM over 2 hours. rsc.org Following deprotection, the resulting ammonium (B1175870) salt is neutralized, often with a mild base like sodium bicarbonate or diisopropylethylamine (DIPEA), to yield the free amine, which is ready for the subsequent coupling step. peptide.comrsc.orgpeptide.com

Methyl Ester (OMe) Formation and Saponification

The methyl ester is a common protecting group for the carboxylic acid function of the C-terminal amino acid. ontosight.ai

Formation: Esterification of an amino acid like L-leucine is frequently accomplished by reacting it with methanol (B129727) in the presence of an activating agent. ontosight.ainih.gov A widely used method involves the slow addition of thionyl chloride to a suspension of the amino acid in cold methanol. orientjchem.org Another efficient procedure utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. rsc.orgnih.gov This method has been used to prepare L-Leucine methyl ester hydrochloride in high yield (95.78%). rsc.org

Saponification: The methyl ester is readily cleaved by saponification, a base-catalyzed hydrolysis. This is typically performed using an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous solvent system like methanol/water or THF/water. rsc.orgnih.govznaturforsch.comnih.govrsc.org For example, the saponification of a dipeptide methyl ester can be monitored by thin-layer chromatography (TLC) and is usually complete within a few hours. rsc.org After hydrolysis, the reaction mixture is worked up by removing the organic solvent, washing with a non-polar solvent like diethyl ether, and then acidifying the aqueous layer to protonate the newly formed carboxylic acid, which can then be extracted. rsc.org

Orthogonal Protection Schemes in Dipeptide Synthesis

The use of protecting groups that can be removed under different conditions without affecting each other is known as an orthogonal protection strategy. peptide.comiris-biotech.dewikipedia.org This approach is fundamental to multi-step peptide synthesis, allowing for the selective deprotection of either the N-terminus or the C-terminus of a peptide chain.

In the case of this compound, the protection scheme is orthogonal. The N-terminal Boc group is labile to acid (e.g., TFA), while the C-terminal methyl ester is labile to base (e.g., LiOH). znaturforsch.comnih.gov This orthogonality allows for precise control over the synthetic route. For example, to extend the peptide chain from the C-terminus, the methyl ester can be saponified with LiOH, leaving the Boc group intact. znaturforsch.comnih.gov The resulting Boc-dipeptide acid can then be coupled to another amino acid ester. Conversely, to elongate the chain from the N-terminus, the Boc group can be removed with TFA, preserving the methyl ester. znaturforsch.comnih.gov The resulting dipeptide ester amine can then be coupled with another Boc-protected amino acid. This strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis. peptide.comiris-biotech.de

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amine | Acid (e.g., TFA) | peptide.comwikipedia.org |

| Methyl Ester | OMe | Carboxyl | Base (e.g., LiOH, NaOH) | rsc.orgznaturforsch.com |

| Fluorenylmethyloxycarbonyl | Fmoc | α-Amine | Base (e.g., Piperidine) | iris-biotech.dewikipedia.org |

| Benzyl Ester | OBzl | Carboxyl | Hydrogenolysis, Strong Acid (HF) | iris-biotech.dewikipedia.org |

Fragment Condensation Approaches for Longer Peptides utilizing Dipeptide Units

Protected dipeptides like this compound are valuable building blocks for the synthesis of longer peptides and proteins through a strategy known as fragment condensation. acs.orgznaturforsch.comnih.gov This approach involves synthesizing smaller peptide fragments (di-, tri-, or larger peptides) and then coupling them together.

In a typical fragment condensation strategy, two peptide fragments are prepared, one with a free C-terminus and a protected N-terminus (e.g., Boc-Leu-Leu-OH, obtained by saponifying this compound) and another with a free N-terminus and a protected C-terminus (e.g., H-Ile-Ala-OMe, obtained by deprotecting Boc-Ile-Ala-OMe). acs.orgnih.gov These two fragments are then coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization. rsc.orgznaturforsch.comnih.gov

This method was employed in the synthesis of a cyclic octapeptide, where two tetrapeptide units, Boc-Leu-Pro-Trp-Leu-OMe and Boc-Ile-Ala-Ala-Gly-OMe, were first synthesized and then coupled after appropriate deprotection. nih.gov Similarly, the synthesis of the cyclic peptide viscumamide involved coupling the dipeptide unit Boc-Leu-Ile-OH with H-Leu-Ile-OMe to form a tetrapeptide. znaturforsch.com This stepwise condensation of fragments is a powerful strategy for assembling complex peptide sequences. acs.orgznaturforsch.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications for Boc-Protected Peptides

Solid-phase peptide synthesis (SPPS) is a highly efficient method for creating peptides, and the Boc/Bzl (benzyl) protection strategy was one of the pioneering and remains a relevant approach. peptide.comchempep.com In this methodology, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by sequential cycles of deprotection and coupling. peptide.com

Boc-protected amino acids are the fundamental building blocks for the N-terminus in each coupling cycle of Boc-SPPS. peptide.comchempep.com The cycle involves:

Deprotection: The acid-labile Boc group of the resin-bound peptide is removed, typically using 50% TFA in DCM. peptide.comchempep.com

Neutralization: The resulting terminal ammonium salt is neutralized with a tertiary amine base like DIPEA. peptide.compeptide.com

Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond. chempep.com

Washing: Excess reagents and byproducts are washed away before initiating the next cycle. peptide.com

This process is repeated until the desired peptide sequence is assembled. At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). chempep.com While Fmoc/tBu chemistry is now more common due to the harshness of HF, Boc-SPPS is still valuable, particularly for synthesizing peptides prone to aggregation or containing base-sensitive functionalities. wikipedia.org Hypervalent iodine reagents have also been shown to be compatible with SPPS, providing an alternative coupling method. beilstein-journals.orgfrontiersin.orgnih.gov

Stereochemical Control and Purity Assessment in Synthesis

The synthesis of peptides with defined stereochemistry, such as BOC-L-Leu-L-Leu-OMe, demands rigorous control over the reaction conditions to prevent the loss of chiral integrity. The α-carbon of an activated amino acid is susceptible to epimerization, a process where the stereocenter inverts, leading to the formation of diastereomeric impurities (e.g., BOC-D-Leu-L-Leu-OMe). Consequently, the assessment of both chemical and stereochemical purity is a critical aspect of the synthetic workflow.

Stereochemical Control in Peptide Synthesis

Maintaining the stereochemical integrity of each amino acid residue during peptide bond formation is paramount. Racemization or epimerization can occur, particularly at the C-terminal residue of a peptide segment during activation. uni-kiel.de This is primarily due to the formation of a transient oxazolone (B7731731) intermediate, which facilitates the loss of the proton at the chiral α-carbon. uni-kiel.de The risk of epimerization is a significant challenge, especially in segment condensation strategies. chemrxiv.org

Several strategies are employed to suppress racemization during the coupling of N-protected amino acids or peptide fragments:

Coupling Reagents and Additives: The choice of coupling reagent is crucial. Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often used but require the presence of racemization-suppressing additives. uni-kiel.debachem.com Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. uni-kiel.debachem.com Onium salts, such as phosphonium (B103445) (e.g., BOP, PyBOP) and aminium/uronium (e.g., TBTU) reagents, are also effective, often incorporating an HOBt moiety within their structure to minimize racemization. bachem.comglobalresearchonline.net

Reaction Conditions: The reaction conditions, including solvent, temperature, and base, significantly influence the extent of racemization. Non-polar solvents are generally preferred. The coupling reaction is typically carried out at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of oxazolone formation and subsequent epimerization. oup.commpg.de

Metal Salt Additives: Research has shown that certain additives can effectively suppress racemization. Copper(II) chloride (CuCl₂) has been demonstrated to be a highly effective additive, virtually preventing racemization in couplings using the mixed anhydride or carbodiimide methods. oup.com

The table below summarizes the effect of different additives on suppressing the formation of the D-L epimer in a model peptide coupling reaction.

| Coupling Method | Carboxyl Component | Amino Component | Additive | % D-L Epimer Formed | Reference |

| Mixed Anhydride | Z-Gly-L-Ile-OH | H-L-Val-OMe | None | 9.9 | oup.com |

| Mixed Anhydride | Z-Gly-L-Ile-OH | H-L-Val-OMe | HOBt | 3.6 | oup.com |

| Mixed Anhydride | Z-Gly-L-Ile-OH | H-L-Val-OMe | CuCl₂ | <0.1 | oup.com |

| BOP-Cl | Z-Gly-L-Ile-OH | H-L-Val-OMe | None | 30 | oup.com |

| BOP-Cl | Z-Gly-L-Ile-OH | H-L-Val-OMe | HOBt | 3.7 | oup.com |

| BOP-Cl | Z-Gly-L-Ile-OH | H-L-Val-OMe | CuCl₂ | <0.1 | oup.com |

Purity Assessment Methodologies

Following synthesis, a comprehensive analysis is required to confirm the identity, chemical purity, and, most importantly, the stereochemical purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining peptide purity. jpt.com

Reversed-Phase HPLC (RP-HPLC): This is the primary technique used to assess the chemical purity of the final peptide product. mtoz-biolabs.com It separates the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or by-products from the synthesis. mtoz-biolabs.com Purity is typically quantified by integrating the peak area of the target compound relative to the total area of all peaks detected, often at a wavelength of 214-220 nm where the peptide bond absorbs. mtoz-biolabs.comthermofisher.com

Chiral HPLC: To determine the stereochemical purity and quantify the amount of undesired diastereomers (e.g., BOC-D-Leu-L-Leu-OMe), chiral HPLC is necessary. digitellinc.com This can be achieved using a chiral stationary phase (CSP) that selectively interacts with different stereoisomers, allowing for their separation. sigmaaldrich.com Various CSPs, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics (e.g., CHIROBIOTIC phases), are effective for separating N-protected amino acids and peptides. sigmaaldrich.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and integrity of synthetic peptides. nih.gov It is almost always coupled with HPLC (LC-MS) to provide mass information for the separated peaks. jpt.commtoz-biolabs.com

Molecular Weight Confirmation: MS provides the precise molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. mtoz-biolabs.com

Impurity Identification: It allows for the identification of impurities detected by HPLC, including those with small structural variations from the target peptide. thermofisher.com Tandem mass spectrometry (MS/MS) can further fragment the peptide to confirm its amino acid sequence. mtoz-biolabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to assess both purity and stereochemistry. jeol.com

Diastereomer Differentiation: High-field NMR can differentiate between diastereomers. jeol.comnih.gov The different spatial arrangement of atoms in diastereomers like L,L- and D,L-dipeptides results in distinct chemical environments for the nuclei. rsc.org This leads to measurable differences in chemical shifts and coupling constants, particularly for the α-protons, which can be used to estimate the ratio of diastereomers present. nih.govrsc.org

Purity Analysis via Derivatization

An alternative or complementary approach to direct chiral HPLC involves chemical derivatization to analyze the chiral composition after hydrolysis.

Acid Hydrolysis and Derivatization: The peptide is first hydrolyzed into its constituent amino acids. To distinguish between racemization that occurred during synthesis and racemization that may occur during the harsh hydrolysis step, the hydrolysis is often performed in deuterated acid (e.g., DCl in D₂O). digitellinc.comnih.gov This process labels the α-carbon of any amino acid that racemizes during hydrolysis with deuterium, increasing its mass by one unit. nih.gov

Marfey's Reagent: The resulting amino acid mixture is then reacted with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.gov This reaction converts the D- and L-amino acids into stable diastereomeric adducts, which can be readily separated and quantified using standard RP-HPLC-MS. digitellinc.comnih.gov

The table below outlines the primary analytical techniques used for purity assessment.

| Analytical Technique | Information Provided | Advantages | Limitations |

| RP-HPLC | Chemical Purity, Quantification of Impurities | High resolution, quantitative, robust | Does not separate enantiomers; diastereomers may co-elute |

| Chiral HPLC | Stereochemical (Enantiomeric/Diastereomeric) Purity | Direct separation of stereoisomers | Requires specialized, often expensive, columns; method development can be complex |

| Mass Spectrometry (MS) | Molecular Weight Confirmation, Impurity Identification | High sensitivity, provides structural information, confirms identity | Does not inherently separate isomers without prior chromatography |

| LC-MS | Combined Purity and Identity Confirmation | Provides mass data for each separated peak, powerful for impurity identification | High instrument cost |

| NMR Spectroscopy | Structural Elucidation, Diastereomeric Ratio | Non-destructive, provides detailed structural data | Lower sensitivity than MS, complex spectra for larger peptides, may not resolve all diastereomers |

| Derivatization with Marfey's Reagent | Amino Acid Chiral Purity | High sensitivity, uses standard RP-HPLC, corrects for hydrolysis-induced racemization | Indirect method, requires additional sample preparation steps (hydrolysis, derivatization) |

Enzymatic Interactions and Mechanisms of Biological Activity in Vitro Studies

Investigation as Enzyme Substrates

Research has identified H-Leu-Leu-OMe as a specific substrate for the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C. nih.govpnas.org This enzyme is found at particularly high concentrations within the lysosome-like granules of cytotoxic lymphocytes, such as natural killer (NK) cells, CD4+ and CD8+ T lymphocytes, and monocytes. nih.govpnas.org Helper T cells and B cells, which have much lower levels of DPPI, remain functionally intact after exposure. nih.gov

The enzymatic action of DPPI on H-Leu-Leu-OMe is distinct. Instead of simple hydrolysis, DPPI catalyzes a condensation or polymerization reaction. caymanchem.com This process generates membranolytic oligomers with the structure (Leu-Leu)n-OMe, where n is three or greater. nih.govpnas.org These hydrophobic, high-molecular-weight products accumulate within the lysosomes, leading to their rupture, disruption of cellular homeostasis, and subsequent selective death of the DPPI-rich cytotoxic cells. nih.govcaymanchem.com This targeted cytotoxicity is a direct result of the specific substrate-enzyme interaction between H-Leu-Leu-OMe and the highly expressed DPPI in certain immune cell populations. nih.govbohrium.com

While the mechanistic pathway of H-Leu-Leu-OMe uptake and conversion is well-documented, specific steady-state kinetic parameters, such as the Michaelis constant (Km) for the enzymatic conversion by dipeptidyl peptidase I, are not extensively reported in the reviewed literature. The uptake of H-Leu-Leu-OMe into lymphocytes and monocytes occurs via a saturable, facilitated transport mechanism, which is distinct from previously characterized mammalian dipeptide transport systems. semanticscholar.orgnih.gov The rate of uptake is noted to be four- to six-fold higher in cytotoxic T-cell and NK-cell enriched populations compared to other lymphocytes, correlating with the higher concentration of DPPI in these cells. semanticscholar.org However, a specific Km value for the subsequent enzymatic reaction has not been specified.

BOC-LEU-LEU-OME is not utilized as a substrate in studies of vitamin K-dependent carboxylase. This enzyme's function is to catalyze the post-translational modification of specific glutamyl (Glu) residues to γ-carboxyglutamyl (Gla) residues. Therefore, the enzyme requires substrates that contain glutamic acid. Peptide substrates commonly used in these assays include structures like Boc-Glu-Glu-Leu-OMe. The absence of glutamyl residues in the this compound sequence means it lacks the necessary recognition site for the carboxylase, making it an unsuitable substrate for this specific enzymatic reaction.

Kinetic Parameters Determination (e.g., Km values)

Enzyme Inhibition Research

The primary biological activity of H-Leu-Leu-OMe is not as a direct enzyme inhibitor but as a substrate precursor to a cytotoxic product.

While not a classical protease inhibitor, H-Leu-Leu-OMe has been shown to act as a competitive inhibitor of its own uptake. semanticscholar.orgnih.gov Studies using radiolabeled [3H]Leu-Leu-OMe demonstrated that other dipeptide esters and amides that induce toxicity in NK cells competitively inhibit the transport of [3H]Leu-Leu-OMe into the cell. semanticscholar.orgnih.gov This indicates competition for the novel dipeptide-specific facilitated transport system present on the surface of these leukocytes. semanticscholar.org There is no evidence in the reviewed literature to suggest that this compound or its active form functions as a competitive, uncompetitive, or mixed-type inhibitor of a specific protease active site.

The inhibitory action identified for H-Leu-Leu-OMe is targeted at the level of cellular transport rather than a specific class of enzymes. The target is the novel dipeptide transport system responsible for its entry into cytotoxic lymphocytes. semanticscholar.orgnih.gov The compound's mechanism is not based on inhibiting proteases like calpain or caspases; in fact, its toxicity is dependent on the activity of the lysosomal thiol protease dipeptidyl peptidase I. nih.govnih.gov

Inhibition of Specific Enzyme Classes and Targets

Aminopeptidases

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. The interaction of this compound with these enzymes is influenced by the characteristics of its constituent amino acids. Research into inhibitors for metalloaminopeptidases has shown that bulky, hydrophobic residues are often favored in the P1 position (the first amino acid residue N-terminal to the scissile bond). acs.org The leucine-leucine sequence provides a significant hydrophobic character.

While direct inhibitory data for this compound is not extensively detailed in the literature, related compounds demonstrate the importance of the leucine (B10760876) residue. For instance, N-Boc-L-leucine derivatives and peptides containing leucine are frequently used to probe the specificity of these enzymes. acs.org Studies on related enzymes like insulin-regulated aminopeptidase (B13392206) (IRAP) have utilized L-Leu-OMe in the synthesis of potent inhibitors, highlighting the significance of the leucine structure in binding to the active site. researchgate.net Furthermore, the N-methylated analog of Boc-leucine has been identified as a potent inhibitor of aminopeptidase N, suggesting that modifications to the leucine moiety within a Boc-protected structure can confer significant inhibitory activity. sigmaaldrich.com

Renin and Renin-Related Enzymes

Renin is an aspartic protease that plays a crucial role in the renin-angiotensin system by cleaving angiotensinogen. The development of renin inhibitors is a significant area of pharmaceutical research. Peptides derived from the prosegment of renin have been shown to act as inhibitors. pnas.org

In this context, peptides containing the Boc-protecting group and leucine residues have been synthesized and evaluated. One study demonstrated that Boc-Leu-Lys-Lys-Met-Pro-OMe , a peptide analogous in structure to the renin prosegment, inhibits pure mouse submaxillary renin. pnas.org The inhibition was found to be of a mixed or uncompetitive type. pnas.org The design of novel renin inhibitors often involves coupling Boc-protected amino acids or dipeptides, such as Boc-Phe-His-OH, to non-peptide fragments that mimic the transition state of the renin-catalyzed reaction. nih.gov These findings underscore the utility of Boc-protected leucine-containing structures as foundational elements for developing potent and specific renin inhibitors.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Source |

|---|---|---|---|---|

| Boc-Leu-Lys-Lys-Met-Pro-OMe | Mouse Submaxillary Renin | 2.3 x 10-6 M | Uncompetitive or Mixed | pnas.org |

Proteasome (e.g., Chymotrypsin-like, Trypsin-like, Peptidyl-glutamyl peptide-hydrolyzing activities)

The proteasome is a large protein complex responsible for degrading the majority of intracellular proteins in eukaryotes. The 20S proteasome core contains multiple catalytic sites with distinct specificities: chymotrypsin-like (CT-L), which cleaves after hydrophobic residues; trypsin-like (T-L), which cleaves after basic residues; and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like, which cleaves after acidic residues. google.compnas.org

This compound itself is not typically classified as a direct proteasome inhibitor, as potent inhibitors are often more complex structures like peptide vinyl sulfones, epoxyketones, or boronic acids. pnas.orgnih.gov However, the Leu-Leu dipeptide motif is highly relevant to proteasome activity. The CT-L site preferentially cleaves after large hydrophobic residues, making peptides containing leucine a model substrate. google.com Indeed, the fluorogenic peptide substrate Suc-Leu-Leu-Val-Tyr-AMC is a standard tool used to measure the chymotrypsin-like activity of the proteasome. google.com

Furthermore, the synthesis of potent and selective proteasome inhibitors often begins with N-terminally protected amino acids like Boc-Leu-OH or its methyl ester, Boc-Leu-OMe. google.comuky.edu These building blocks are elaborated into more complex molecules designed to covalently modify the active site threonine residues of the proteasome's catalytic β-subunits. google.comuky.edu Therefore, while this compound is a substrate rather than an inhibitor, its core structure is fundamental to the interactions governing the chymotrypsin-like activity of the proteasome.

Cysteine Proteases and Calpains

Cysteine proteases, such as calpains and cathepsins, are involved in numerous physiological processes. The dipeptide sequence Leu-Leu is a known recognition motif for certain cysteine proteases. For example, the peptide aldehyde Ac-Leu-Leu-Me-H (Calpain Inhibitor I) is a well-known inhibitor of calpain. google.com

Research on peptidyl vinyl sulfones as inhibitors of the Plasmodium falciparum cysteine protease falcipain-2 has shown that a Leu-homoPhe core structure results in potent inhibition. asm.org The synthesis and structure-activity relationship (SAR) studies of these inhibitors involve modifying the N-terminal protecting group and other positions, demonstrating the importance of the leucine residue at the P2 position. asm.org Similarly, azapeptides containing a Z-Leu-Leu sequence have been shown to be selective inhibitors of cathepsin B. cnr.it These studies indicate that the Leu-Leu dipeptide sequence, when incorporated into an appropriate chemical scaffold (e.g., aldehyde, vinyl sulfone), is a potent inhibitor of specific cysteine proteases. The N-terminal Boc group in this compound serves as a common protecting group in the synthesis of these more complex inhibitors. asm.orgcnr.it

Dipeptidyl Peptidase I (DPPI) Studies

Dipeptidyl peptidase I (DPPI), also known as Cathepsin C, is a lysosomal cysteine protease with a unique mechanism of action. It sequentially removes dipeptides from the N-terminus of its substrates. The unblocked dipeptide ester, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) , has a specific and potent cytotoxic effect on cells that contain high levels of DPPI, such as cytotoxic T-lymphocytes and natural killer cells. nih.gov

The mechanism involves the enzymatic action of DPPI within the lysosome. DPPI utilizes Leu-Leu-OMe as a substrate, catalyzing its polymerization into a larger, membranolytic product, (Leu-Leu)n-OMe, where n is greater than or equal to three. nih.gov This newly formed polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents and subsequent cell death. nih.gov The N-terminal Boc-protecting group on this compound would prevent it from being a substrate for DPPI, as the enzyme requires a free N-terminus to initiate its catalytic cycle. This highlights a critical distinction: while Leu-Leu-OMe is a pro-drug activated by DPPI, this compound is protected from this specific enzymatic action.

Structure-Activity Relationships (SAR) Governing Inhibitory Potency and Selectivity

The structure-activity relationships for inhibitors derived from or related to this compound are highly dependent on the target enzyme class.

Role of the N-Terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is primarily a protecting group used in synthesis. chemimpex.com However, its presence or absence is critical for activity. For DPPI, a free N-terminus is required for the polymerization that leads to cytotoxicity, meaning the Boc group abolishes this specific activity. nih.gov In contrast, for many endopeptidases like renin or certain cysteine proteases, a blocked N-terminus is a common feature of potent inhibitors, where the Boc group can form favorable hydrophobic interactions within the enzyme's active site. nih.govasm.org However, for other peptide systems, such as enkephalin-like peptides, the addition of a Boc group to the N-terminus leads to inactive compounds, suggesting the free amine is essential for receptor binding. annualreviews.org

Importance of the Leu-Leu Core: The di-leucine sequence provides a strong hydrophobic character, which is a key recognition element for enzymes that have hydrophobic pockets (S-sites), such as the chymotrypsin-like site of the proteasome and various cysteine proteases. google.comasm.org In inhibitors of falcipain-2, the Leu-homoPhe sequence was identified as a highly potent core, with selectivity being modulated by modifications at the P3 and P1' positions. asm.org

Selectivity: Selectivity between protease classes can be engineered based on the core peptide sequence and the reactive group (warhead). For example, certain peptidyl derivatives containing Z-Leu-Leu are selective for cysteine proteases and show no inhibitory activity towards serine proteases like trypsin or chymotrypsin. cnr.it For the proteasome, achieving selectivity between the different catalytic sites often involves modulating the basicity or hydrophobicity of residues in the P1 and P3 positions. nih.gov

| Target Enzyme Class | Structural Feature | Effect on Activity | Source |

|---|---|---|---|

| Dipeptidyl Peptidase I (DPPI) | Free N-terminus (e.g., Leu-Leu-OMe) | Essential for enzymatic polymerization and cytotoxicity | nih.gov |

| Renin | Boc-protected N-terminus | Common feature in synthetic inhibitors; contributes to binding | pnas.orgnih.gov |

| Cysteine Proteases (Falcipain-2) | Leu at P2 position | Contributes to potent core binding (with homoPhe at P1) | asm.org |

| Calpains | Leu-Leu sequence with aldehyde warhead | Forms the basis of known calpain inhibitors | google.com |

| Opioid Receptors | Boc-protected N-terminus | Abolishes activity of enkephalin peptides | annualreviews.org |

Modulation of Protein Interactions and Functions in Research Models

Beyond direct enzyme inhibition, this compound and related peptides are used to study and modulate a variety of protein interactions and cellular functions. As a dipeptide building block, it is integral to the synthesis of complex peptide-based therapeutics and probes designed to interact with specific biological pathways. chemimpex.com

The unblocked form, Leu-Leu-OMe, has been shown to have effects beyond its DPPI-mediated cytotoxicity. In research models using epidermal Langerhans cells, which are not killed by the dipeptide, Leu-Leu-OMe was found to inhibit the upregulation of HLA-DR molecules. nih.gov This suggests it can modulate protein function by altering conditions within intracellular compartments, possibly by neutralizing the pH of acidic vesicles involved in antigen processing and presentation. nih.gov

Furthermore, peptides composed of repeating Leu-Leu units or other hydrophobic residues are used to investigate the principles of protein folding and the formation of secondary structures. The incorporation of specific amino acids can induce and stabilize structures like β-turns or 3₁₀-helices, which are critical motifs in mediating protein-protein interactions. explorationpub.comacs.org this compound can serve as a starting point for synthesizing such model peptides, aiding in the design of molecules that can mimic or disrupt these fundamental biological interactions. chemimpex.comacs.org

Role in Bioconjugation and Protein Engineering Strategies

The protected dipeptide, N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester (this compound), serves as a fundamental building block in the fields of protein engineering and bioconjugation. Its utility stems from the presence of the temporary N-terminal tert-butoxycarbonyl (Boc) protecting group and the C-terminal methyl ester (OMe), which allow for controlled, stepwise synthesis and modification of peptides and proteins. This strategic protection facilitates the introduction of specific dipeptide motifs into larger biomolecules, influencing their structure and providing a site for subsequent conjugation.

In protein engineering, the incorporation of specific amino acid sequences is a key strategy for designing novel polypeptide structures with desired functions. Non-protein amino acids and protected dipeptides are used to direct the folding of peptide chains into predictable secondary structures like helices and β-turns. ias.ac.in The Leu-Leu motif, provided by this compound, can be integrated into peptide sequences to modulate their hydrophobic properties and influence their conformational preferences. The design of such engineered peptides is a cornerstone for creating new bioactive molecules, catalysts, and biomaterials. acs.org

The primary role of this compound in bioconjugation is to act as a precursor that can be selectively deprotected to reveal a reactive functional group for covalent modification. The bioconjugation process typically involves the following stages:

Peptide Synthesis : this compound is incorporated into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. acs.orgmdpi.com Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (B26582) (HOBt) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are often employed to facilitate the formation of peptide bonds. acs.orgacs.orgnih.gov

N-Terminal Deprotection : The Boc group is removed from the N-terminus of the Leu-Leu motif under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). mdpi.com This step selectively exposes the primary α-amine group of the terminal leucine residue.

Conjugation : The newly exposed primary amine serves as a nucleophilic target for conjugation with a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain). This reaction is often achieved using amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with the peptide. thermofisher.com

Table 1: Representative Peptide Synthesis and Modification Strategy

This table outlines a typical workflow for using a Boc-protected dipeptide fragment in the synthesis and subsequent modification of a larger peptide.

| Step | Description | Common Reagents | Purpose |

| 1. Coupling | The Boc-protected dipeptide (e.g., this compound) is coupled to an amino acid or another peptide fragment. acs.orgnih.gov | EDC/HOBt, PyBOP, DCC | To form a new peptide bond and extend the peptide chain. |

| 2. Deprotection | The N-terminal Boc group is removed to expose the primary amine. mdpi.com | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To prepare the peptide for the next coupling step or for final conjugation. |

| 3. Conjugation | An activated molecule (e.g., NHS-ester-activated dye) is reacted with the deprotected N-terminal amine. thermofisher.com | NHS esters, Isothiocyanates | To covalently attach a functional molecule (label, drug, etc.) to the peptide. |

| 4. C-Terminal Hydrolysis | The C-terminal methyl ester can be hydrolyzed if a free carboxyl group is required for the final product. mdpi.com | Lithium hydroxide (B78521) (LiOH) | To convert the ester to a carboxylic acid, altering solubility or providing another site for conjugation. |

Table 2: Common Functional Groups in Bioconjugation

This table details common reactive groups used in bioconjugation, highlighting the importance of the primary amine made available after the deprotection of this compound. thermofisher.com

| Targeted Functional Group | Reactive Chemical Group | Resulting Covalent Bond |

| Primary Amines (-NH₂) | N-hydroxysuccinimide (NHS) esters | Amide |

| Primary Amines (-NH₂) | Imidoesters | Amidine |

| Sulfhydryls (-SH) | Maleimides | Thioether |

| Sulfhydryls (-SH) | Haloacetyls | Thioether |

| Carbonyls (Aldehydes/Ketones) | Hydrazides | Hydrazone |

| Azides | Phosphines | Phosphoramide (Staudinger Ligation) |

Applications in Peptide and Peptidomimetic Design

Design of Biologically Active Peptides and Peptide-Based Therapeutics

BOC-Leu-Leu-OMe is a valuable dipeptide derivative for the construction of larger, biologically active peptides and peptide-based therapeutics. chemimpex.com The BOC protecting group on the N-terminus prevents unwanted reactions during the stepwise assembly of amino acids, allowing for the controlled and efficient formation of complex peptide sequences. chemimpex.comchemimpex.com Once the desired peptide chain is assembled, the BOC group can be readily removed under acidic conditions to allow for further elongation.

Development of Peptidomimetics as Molecular Probes and Enzyme Modulators

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability or bioactivity. This compound serves as a foundational element in creating such molecules. Its ability to mimic a natural dipeptide sequence makes it a useful tool in biochemical assays and drug discovery processes aimed at studying protein-protein interactions and enzyme activity. chemimpex.com

By incorporating this dipeptide into larger structures, scientists can develop molecular probes to investigate biological systems. For example, the related dipeptide acid, Boc-Leu-Leu-OH, was used to synthesize fluorescent peptides containing naphthalene (B1677914) and protoporphyrin IX, demonstrating how this core structure can be functionalized to create research tools. caymanchem.com Furthermore, peptide fragments are essential for developing enzyme modulators. While direct studies on this compound as an enzyme modulator are not extensively documented, its structure is relevant for designing inhibitors or substrates for proteases and other enzymes that recognize leucine-rich sequences.

Engineering of Peptides with Enhanced Enzymatic Stability

A major challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The design of this compound inherently addresses this in part. The BOC and OMe protecting groups provide stability during the chemical synthesis process. chemimpex.com

For the final peptide product, a key strategy to enhance enzymatic stability is the incorporation of non-natural amino acids, such as D-amino acids. researchgate.netias.ac.in While this compound is typically synthesized from L-leucine, a custom synthesis using D-leucine to create versions like BOC-D-Leu-L-Leu-OMe or BOC-D-Leu-D-Leu-OMe would yield a building block that, when incorporated into a larger peptide, makes the resulting peptide bond resistant to cleavage by most endogenous proteases. researchgate.net This strategy is a cornerstone of modern peptide drug design, significantly increasing the in vivo half-life and therapeutic efficacy of peptide drugs. The use of sterically hindered, non-coded amino acids like α-aminoisobutyric acid (Aib) is another established method for increasing stability. rsc.org

Self-Assembly and Supramolecular Structures of Peptide Derivatives

Peptide derivatives, particularly those with hydrophobic residues like leucine (B10760876), have a natural tendency to self-assemble into ordered supramolecular structures such as nanotubes, nanospheres, and fibrils. This process is driven by non-covalent forces, including hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net

While specific studies on the self-assembly of this compound are not prominent, research on analogous short, protected peptides provides significant insight. Studies have shown that Boc-protected hydrophobic peptide esters composed of aliphatic amino acids form highly organized structures. nih.gov For example, the closely related peptide Boc-Leu-Ile-Ile-OMe forms spherical nanostructures. nih.gov The driving force for such assembly is largely the hydrophobic interaction between the aliphatic side chains (isobutyl groups of leucine). nih.gov It is therefore highly probable that this compound also self-assembles in solution, likely forming aggregates or more defined nanostructures depending on factors like concentration and solvent. These self-assembled structures have potential applications in drug delivery and biomaterials. researchgate.netacs.orgnih.gov

Design of Peptide Structures for Targeted Research Systems

The structural features of this compound make it a useful component in the design of peptides for targeted research systems, such as drug delivery vehicles. researchgate.net The hydrophobic nature of the di-leucine core can be exploited to form the core of micelles or nanoparticles, which can encapsulate hydrophobic drug molecules.

Furthermore, the BOC-protected amine and the methyl ester-protected carboxyl can be deprotected sequentially to allow for specific chemical modifications. This enables its use in bioconjugation, where the peptide fragment can be linked to other molecules, such as targeting ligands or imaging agents, to create systems that can be directed to specific cells or tissues. chemimpex.com This is a critical aspect of modern medical research, particularly in developing targeted therapies for cancer that can selectively act on cancer cells while minimizing damage to healthy tissue. chemimpex.com

Table 2: Summary of Applications for this compound in Peptide Design

| Application Area | Role of this compound | Key Structural Features | Relevant Research Principle |

| Biologically Active Peptides | Versatile synthetic building block. | BOC and OMe protecting groups ensure controlled, sequential synthesis. | Used to construct complex peptide therapeutics. chemimpex.comcaymanchem.com |

| Peptidomimetics | Core structure for mimicking natural peptides. | Di-leucine sequence mimics natural recognition sites. | Can be functionalized to create molecular probes and enzyme modulators. chemimpex.comcaymanchem.com |

| Enhanced Stability | Foundation for creating protease-resistant peptides. | Use of protecting groups; potential for D-amino acid incorporation. | D-amino acid substitution is a known strategy to prevent enzymatic degradation. researchgate.netias.ac.in |

| Supramolecular Assembly | Potential to form nanostructures. | Hydrophobic leucine side chains drive self-assembly. | Short, protected hydrophobic peptides are known to form ordered structures. nih.gov |

| Targeted Systems | Component for drug delivery and bioconjugation. | Deprotectable ends allow for linkage to targeting moieties. | Used to build systems for targeted drug delivery and cancer research. chemimpex.comresearchgate.net |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Complex Peptide Architectures

The synthesis of peptides has evolved significantly from traditional solution-phase and solid-phase peptide synthesis (SPPS) methods. openaccessjournals.com While effective, these classical approaches can face challenges, particularly with "difficult" sequences, such as those prone to aggregation (e.g., hydrophobic peptides) or complex architectures like cyclic or branched peptides. firstwordpharma.comacs.org Future research is increasingly focused on overcoming these limitations through innovative synthetic strategies where building blocks like BOC-LEU-LEU-OME are pivotal.

One major advancement is the use of flow chemistry for peptide synthesis. This technique offers advantages like rapid heat transfer and reduced reaction times, which can improve efficiency and minimize the formation of impurities. acs.org Another key area is the development of methods for synthesizing challenging peptides that are too long for traditional SPPS or cannot be produced through biological expression. firstwordpharma.com For instance, Amide Technologies has developed an Automated Fast Flow Peptide Synthesis (AFPS) platform that uses heat and flow to reliably synthesize peptides up to 120 amino acids, including highly hydrophobic and complex structures. firstwordpharma.com

Furthermore, enzymatic peptide ligation and novel chemical ligation strategies are gaining traction as greener and more specific alternatives to purely chemical coupling methods. acs.org Research into O-acyl isopeptide methods, which involve an O–N intramolecular acyl migration, has shown remarkable improvements in the yields of difficult-to-synthesize peptides. rsc.org Silver(I)-promoted coupling of peptide thioamides represents another novel fragment coupling strategy that avoids traditional coupling agents. In a model study, various Boc-protected amino acids, including Boc-Leu, were successfully coupled to a dipeptide thioamide to form a tripeptide. rsc.org

These advanced methodologies rely on high-quality, well-defined peptide fragments for assembly. This compound represents a classic dipeptide unit that can be incorporated into these modern synthetic workflows. After deprotection of its N-terminal Boc group (typically with an acid like trifluoroacetic acid) or saponification of its C-terminal methyl ester, the resulting dipeptide can be used in fragment condensation strategies to build larger, more complex peptide architectures. znaturforsch.comnih.govlibretexts.org

| Synthetic Methodology | Description | Relevance for this compound |

| Automated Fast Flow Peptide Synthesis (AFPS) | Utilizes flow chemistry principles with heat to accelerate coupling reactions and enable the synthesis of long or complex peptides (e.g., hydrophobic, cyclic). firstwordpharma.com | The deprotected dipeptide fragment from this compound can be incorporated into a larger sequence being assembled via a flow synthesizer. |

| O-Acyl Isopeptide Method | A "difficult" peptide sequence is first synthesized as a more soluble O-acyl isopeptide precursor, which then rearranges to the native peptide via O-N acyl migration. rsc.org | Dipeptide units like Leu-Leu are common in hydrophobic sequences that are challenging to synthesize; this method offers an alternative route. |

| Enzymatic Ligation | Employs enzymes to form peptide bonds, offering high specificity and mild reaction conditions. acs.org | Protected dipeptides can serve as substrates for enzymatic ligation to other peptide fragments, contributing to greener synthesis protocols. |

| Ag(I)-Promoted Fragment Coupling | A novel method for coupling peptide fragments by reacting a peptide with a C-terminal carboxylate with another peptide containing an N-terminal thioamide, promoted by a silver salt. rsc.org | Dipeptides derived from this compound could be functionalized for use in such innovative, coupling-reagent-free ligation schemes. |

Advanced Rational Design Principles for Peptide-Based Ligands and Inhibitors

Peptides have emerged as promising therapeutic candidates due to their ability to target large and relatively flat protein-protein interfaces (PPIs), which are often considered "undruggable" by small molecules. frontiersin.orgnih.gov However, native peptides often suffer from poor stability and low bioavailability. rsc.org Consequently, the rational design of modified peptides and peptidomimetics is a major focus of modern medicinal chemistry, aiming to create potent and stable inhibitors. frontiersin.org

The design process often begins with identifying key structural motifs, such as α-helices or β-sheets, at the interface of a PPI. frontiersin.org Peptidomimetics are then designed to mimic these structures and disrupt the interaction. frontiersin.orgrsc.org For example, inhibitors have been developed to target the interaction between Bcl-2 family proteins and Bak, or p53 and MDM2. nih.govrsc.org

This compound, containing two bulky, hydrophobic leucine (B10760876) residues, is an ideal starting point for constructing peptides designed to interfere with PPIs mediated by hydrophobic interactions. The leucine side chain is a common feature in the hydrophobic face of amphipathic helices that mediate protein interactions. Rationally designed inhibitors can be built up from such dipeptide blocks. For instance, researchers have designed peptide-based inhibitors for trypanothione (B104310) reductase, capitalizing on differences between the target enzyme's active site and that of human glutathione (B108866) reductase. nih.gov In another study, constrained cyclic peptides were rationally designed to inhibit TIM-3, a key immune checkpoint protein. acs.org

The principles of rational design often involve a cycle of design, synthesis, and evaluation. frontiersin.org The synthesis of these designed peptides relies on robust methods and building blocks. The standard solution-phase synthesis of this compound involves coupling Boc-L-leucine with L-leucine methyl ester hydrochloride using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This protected dipeptide can then be further elongated or modified as part of a larger rational design strategy. znaturforsch.comnih.gov

Exploration of this compound and Analogs in New Chemical Biology Paradigms

The utility of dipeptides and their analogs is expanding beyond traditional peptide synthesis into new areas of chemical biology and materials science. numberanalytics.com A particularly exciting frontier is the development of self-assembling peptides for biomedical applications. Minimalistic dipeptides have been shown to form hydrogels through molecular self-assembly, creating biomaterials with potential uses in drug delivery, tissue regeneration, and 3D cell culture. acs.orgnih.gov The properties of these hydrogels, such as biocompatibility, biodegradability, and stimuli-responsiveness, make them highly attractive. nih.gov

The amphipathic nature required for self-assembly can be engineered into peptides using hydrophobic building blocks. The Leu-Leu motif, as found in this compound, provides a significant hydrophobic component. Analogs of this compound, perhaps with a polar head group attached after deprotection, could be designed as hydrogelators. These self-assembling systems rely on noncovalent interactions between peptide strands to form higher-order structures. acs.org

Furthermore, dipeptides are being explored as superior alternatives to free amino acids in cell culture media for the production of therapeutic proteins. nih.gov Certain amino acids have poor stability or solubility in media formulations, and dipeptides can overcome these limitations, leading to improved cell culture performance and therapeutic production. nih.govresearchgate.net Tyrosine- and cysteine-containing dipeptides have been a major focus, but the principle extends to other amino acids. nih.gov The high hydrophobicity of leucine can present solubility challenges, suggesting that Leu-containing dipeptides could be beneficial for developing advanced, highly concentrated feed supplements in biomanufacturing.

Q & A

Q. How can researchers optimize solvent systems for this compound’s solubility without compromising stability?

- Methodological Answer :

- Solvent screening : Test dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile at 1–10 mM concentrations.

- Stability assays : Monitor degradation via UV-Vis (220 nm) over 24 hours.

- Co-solvents : Add 5–10% glycerol or PEG-400 to enhance aqueous solubility .

Q. What controls are essential when studying this compound’s cellular uptake in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.